ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
Efficient Transesterification/Acylation Reactions
Research by Grasa et al. (2003) showcases the use of N-heterocyclic carbenes (NHCs), particularly imidazol-2-ylidenes, as efficient catalysts in transesterification involving esters and alcohols. This study highlights the potential for compounds with imidazole rings, similar to the one , to serve as catalysts in organic synthesis, offering a pathway to creating esters efficiently at room temperature with low catalyst loadings (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial Applications
Synthesis and Antimicrobial Activities
Pratibha Sharma, Shikha Sharma, and N. Rane (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, indicating the antimicrobial potential of compounds within this structural realm. This research suggests that derivatives of purines, which share a resemblance to the target compound, could possess valuable antimicrobial properties, making them significant in the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Advanced Materials
Imidazole Catalysis in Epoxy Resins
A study by Farkas and Strohm (1968) on the catalytic activity of imidazoles, specifically 2-ethyl-4-methylimidazole (EMI), in curing epoxy resins, provides insight into how imidazole derivatives can significantly impact material sciences. This research underscores the role of such compounds in enhancing the physical and chemical properties of resins, such as increased heat deflection temperature and resistance to chemicals and oxidation (Farkas & Strohm, 1968).
Antioxidant and Cytotoxic Potential
Antioxidant and Cytotoxic Potential of Fungi
Danagoudar et al. (2018) explored the antioxidant and cytotoxic activities of ethyl acetate extracts from endophytic fungi, providing a foundation for understanding how structurally similar compounds might exhibit antioxidative or cytotoxic effects. This research aligns with the interest in discovering new compounds from natural sources that can serve as potent antioxidants or cytotoxic agents for therapeutic applications (Danagoudar, Joshi, Ravi, Kumar, & Ramesh, 2018).
properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-6-26-12(23)9-20-11(4)8-21-13-14(18-16(20)21)19(5)17(25)22(15(13)24)7-10(2)3/h8H,2,6-7,9H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIBRPSKJYUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615430 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.